4-(2-Hydroxyethoxy)benzonitrile
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Overview
Description
4-(2-Hydroxyethoxy)benzonitrile is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.176.
Preparation Methods
The synthesis of 4-(2-Hydroxyethoxy)benzonitrile typically involves a multi-step reaction. One common method includes the use of 1-methyl-pyrrolidin-2-one under an inert atmosphere at 200°C for 4 hours, followed by the addition of sodium triethylborohydride in tetrahydrofuran at 0-20°C for 20 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
4-(2-Hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium triethylborohydride, and various solvents like tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Hydroxyethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study various biochemical pathways and interactions.
Industry: This compound is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The hydroxyl group in its structure plays a crucial role in these interactions, facilitating various chemical transformations.
Comparison with Similar Compounds
4-(2-Hydroxyethoxy)benzonitrile can be compared with other similar compounds, such as:
2-(4-Cyanophenoxy)ethyl alcohol: Similar in structure but with different functional groups.
Benzonitrile derivatives: These compounds share the benzonitrile core but differ in their substituents, leading to varied chemical properties and applications.
Properties
IUPAC Name |
4-(2-hydroxyethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOQCISMESWUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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